5-Bromo-2-ethenylphenol
Overview
Description
5-Bromo-2-ethenylphenol is an organic compound with the molecular formula C8H7BrO It is a brominated phenol derivative characterized by the presence of a bromine atom at the 5th position and an ethenyl group at the 2nd position on the phenol ring
Mechanism of Action
Target of Action
It’s known that bromophenols, which 5-bromo-2-ethenylphenol is a derivative of, interact with various biological targets, including enzymes and receptors .
Mode of Action
Bromophenols are known to interact with their targets through various mechanisms, such as hydrogen bonding and halogen bonding .
Biochemical Pathways
Bromophenols can influence various biochemical pathways depending on their specific targets .
Pharmacokinetics
A related compound, sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate (bzp), has been studied, and it was found that bzp and its active metabolite showed a short half-life and good dose-linear pharmacokinetic profile .
Result of Action
A study on a related compound, 5-bromo-2’-deoxyuridine (brdu), showed that it had negative effects on shoot and root redifferentiation in plant organogenesis in vitro .
Action Environment
It’s known that environmental factors can significantly influence the action of chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-ethenylphenol typically involves the bromination of 2-ethenylphenol. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the phenol ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-ethenylphenol can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form 2-ethenylphenol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-bromo-2-ethenylbenzaldehyde or 5-bromo-2-ethenylbenzoic acid.
Reduction: Formation of 2-ethenylphenol.
Substitution: Formation of 5-substituted-2-ethenylphenol derivatives.
Scientific Research Applications
5-Bromo-2-ethenylphenol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methoxyphenol
- 5-Bromo-2-nitrophenol
- 5-Bromo-2-chlorophenol
Comparison
Compared to similar compounds, 5-Bromo-2-ethenylphenol is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential applications. The ethenyl group allows for additional functionalization and derivatization, making it a versatile intermediate in organic synthesis.
Biological Activity
5-Bromo-2-ethenylphenol is a brominated phenolic compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications.
Chemical Structure and Properties
This compound features a bromine atom attached to a phenolic ring, which is further substituted with an ethenyl group. The presence of bromine enhances its reactivity and biological activity, making it a subject of interest in medicinal chemistry.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. For instance, research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. The compound's mechanism involves the induction of apoptosis, characterized by the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This shift in protein expression leads to an increased Bax/Bcl-2 ratio, promoting cell death in cancer cells .
Table 1: Cytotoxicity Data of this compound
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 7.17 ± 0.94 |
A549 | 2.93 ± 0.47 |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties, particularly against bacterial and fungal strains. The brominated methoxyphenyl moiety is known to enhance the antibacterial and antifungal activities of related compounds . The mechanism of action typically involves disruption of microbial cell membranes and interference with metabolic processes.
Table 2: Antimicrobial Activity
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
- Apoptosis Induction : The compound promotes apoptosis in cancer cells through the mitochondrial pathway, influencing the expression levels of key proteins involved in cell survival and death.
- VEGFR-2 Inhibition : Molecular docking studies have shown that this compound can bind effectively to the VEGFR-2 active site, inhibiting its activity. This inhibition is crucial for preventing tumor angiogenesis .
- Antimicrobial Mechanism : The bromine atom increases the lipophilicity of the molecule, facilitating its penetration into microbial membranes and leading to cell lysis.
Case Studies
A notable case study involved the evaluation of this compound's effects on non-small cell lung cancer (NSCLC) models. The study reported significant reductions in tumor growth when treated with the compound, alongside favorable safety profiles in normal cells . Additionally, comparative studies with established anticancer drugs indicated that this compound exhibited comparable efficacy with reduced side effects.
Properties
IUPAC Name |
5-bromo-2-ethenylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c1-2-6-3-4-7(9)5-8(6)10/h2-5,10H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAWAZMJDCZCOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=C(C=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.